molecular formula C13H21N5O3S B11074324 2-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)thio]ethanol

2-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)thio]ethanol

Cat. No.: B11074324
M. Wt: 327.41 g/mol
InChI Key: IQCKJHNJFCZRNA-UHFFFAOYSA-N
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Description

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL is a chemical compound characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a sulfanyl-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL typically involves the reaction of cyanuric chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholine groups. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group, followed by the addition of ethanol to complete the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with key proteins involved in these pathways. For example, it has been shown to affect the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimorpholino-1,3,5-triazine: Similar structure but lacks the sulfanyl-ethanol moiety.

    4,6-Dipiperidino-1,3,5-triazine: Contains piperidine groups instead of morpholine.

    4,6-Dimethoxy-1,3,5-triazine: Contains methoxy groups instead of morpholine.

Uniqueness

2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]-1-ETHANOL is unique due to its combination of morpholine groups and a sulfanyl-ethanol moiety, which imparts distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H21N5O3S

Molecular Weight

327.41 g/mol

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethanol

InChI

InChI=1S/C13H21N5O3S/c19-5-10-22-13-15-11(17-1-6-20-7-2-17)14-12(16-13)18-3-8-21-9-4-18/h19H,1-10H2

InChI Key

IQCKJHNJFCZRNA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)SCCO)N3CCOCC3

solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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